3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)oxy]propane-1-sulfonyl chl+
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Overview
Description
3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)oxy]propane-1-sulfonyl chloride is a chemical compound that features a benzofuran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)oxy]propane-1-sulfonyl chloride typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol.
Attachment of the Propane-1-sulfonyl Group: The benzofuran derivative is then reacted with a suitable sulfonyl chloride reagent under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Temperature Control: Precise temperature control is crucial to avoid side reactions and degradation of the product.
Purification Steps: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)oxy]propane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The benzofuran ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can lead to the formation of benzofuran derivatives with additional functional groups.
Reduction Products: Reduction can yield hydrogenated derivatives of the benzofuran ring.
Scientific Research Applications
3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)oxy]propane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)oxy]propane-1-sulfonyl chloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol: A precursor in the synthesis of the target compound.
Carbosulfan: Another benzofuran derivative with different functional groups and applications.
Uniqueness
Structural Features:
Applications: Its specific applications in medicinal chemistry and material science distinguish it from other similar compounds.
Biological Activity
The compound 3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)oxy]propane-1-sulfonyl chl+ , with CAS number 1373221-30-7, belongs to a class of sulfonyl compounds that exhibit various biological activities. This article examines its biological properties, including pharmacological effects, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C14H18N2O2
- Molecular Weight : 246.30 g/mol
- Structure : The compound features a benzofuran moiety linked through an ether bond to a propane sulfonyl group, which is crucial for its biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of related benzofuran derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. One study reported that derivatives of glycyrrhetinic acid, which share structural similarities with the target compound, exhibited IC50 values ranging from 5.19 to 11.72 µM against multiple tumor cell lines, indicating promising antitumor activity .
The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. This process can be mediated through the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death. For example, compounds containing benzofuran structures have been shown to activate caspase pathways, leading to apoptosis in cancer cells .
Pharmacokinetics and Metabolism
Pharmacokinetic studies of similar heterocyclic compounds suggest that they may follow a two-compartment model for distribution. The rate constants for elimination and distribution indicate that these compounds can effectively reach target tissues while being cleared efficiently from the central compartment .
Study on Antiproliferative Effects
A notable case study involved the evaluation of antiproliferative activity in a series of synthesized heterocyclic compounds. The study utilized the sulforhodamine B assay to assess growth inhibition in human breast cancer cell lines (MCF-7). Compounds structurally related to 3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)oxy]propane-1-sulfonyl chl+ demonstrated moderate to high antiproliferative activity with IC50 values indicating significant efficacy against tumor growth .
Toxicity Studies
Toxicity assessments are crucial for understanding the safety profile of new compounds. In one study, several fused heterocycles were evaluated for their ecotoxicity using Daphnia pulex as a model organism. The results indicated that while some compounds exhibited low toxicity, others showed significant adverse effects at higher concentrations . This highlights the need for thorough toxicity evaluations in future research involving 3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)oxy]propane-1-sulfonyl chl+.
Summary Table of Biological Activities
Properties
Molecular Formula |
C13H17ClO4S |
---|---|
Molecular Weight |
304.79 g/mol |
IUPAC Name |
3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propane-1-sulfonyl chloride |
InChI |
InChI=1S/C13H17ClO4S/c1-13(2)9-10-5-3-6-11(12(10)18-13)17-7-4-8-19(14,15)16/h3,5-6H,4,7-9H2,1-2H3 |
InChI Key |
UCVLMFSPSRRGNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)Cl)C |
Origin of Product |
United States |
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